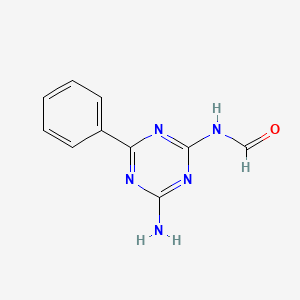
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide is a heterocyclic organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4-amino-6-phenyl-1,3,5-triazine with formamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may also require temperature regulation and inert atmosphere to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds
Wirkmechanismus
The mechanism of action of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in herbicides and resins.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but different functional groups, leading to varied applications.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Used as a pesticide with distinct chemical properties
Uniqueness
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide stands out due to its specific formamide group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
93884-16-3 |
|---|---|
Molekularformel |
C10H9N5O |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide |
InChI |
InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16) |
InChI-Schlüssel |
MPTBOIRCNCXVBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


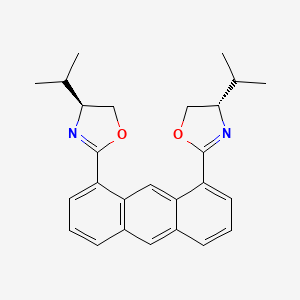

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)

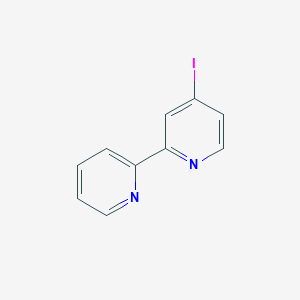
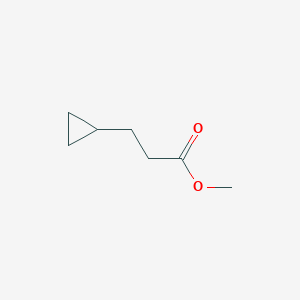

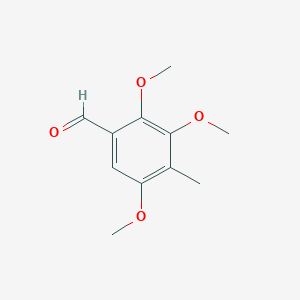
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)

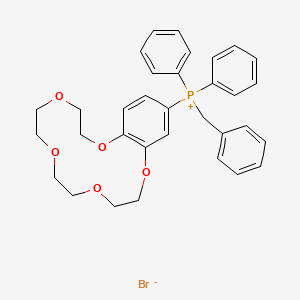
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

